molecular formula C5H16CaClNO4P+ B12823608 CID 123134051

CID 123134051

Cat. No.: B12823608
M. Wt: 260.69 g/mol
InChI Key: WYMGDKJTOPUGHJ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 123134051” is a chemical entity registered in the PubChem database

Chemical Reactions Analysis

CID 123134051 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, ozone, and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen halides and water.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 123134051 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 123134051 involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

CID 123134051 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or functional groups. For example, compounds with similar molecular weights or similar types of chemical bonds may exhibit similar properties. this compound may have unique features that make it particularly useful for certain applications .

Properties

Molecular Formula

C5H16CaClNO4P+

Molecular Weight

260.69 g/mol

InChI

InChI=1S/C5H14NO4P.Ca.ClH/c1-6(2,3)4-5-10-11(7,8)9;;/h4-5H2,1-3H3,(H-,7,8,9);;1H/p+1

InChI Key

WYMGDKJTOPUGHJ-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)CCOP(=O)(O)O.Cl.[Ca]

Origin of Product

United States

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